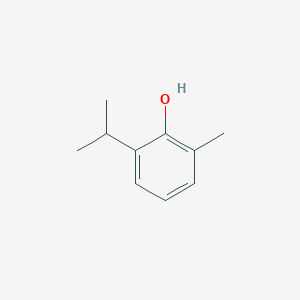

2-Isopropyl-6-methylphenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-6-propan-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-7(2)9-6-4-5-8(3)10(9)11/h4-7,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFETUQFRWIVAMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70186027 | |

| Record name | Phenol, 2-isopropyl-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70186027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3228-04-4 | |

| Record name | 2-Methyl-6-isopropylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3228-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2-isopropyl-6-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003228044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-isopropyl-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70186027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis pathways for 2-Isopropyl-6-methylphenol

An In-depth Technical Guide to the Synthesis of 2-Isopropyl-6-methylphenol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways to this compound, a substituted phenolic compound of interest in fine chemical and pharmaceutical synthesis. The document is structured to provide researchers, chemists, and drug development professionals with a deep understanding of the reaction mechanisms, experimental considerations, and catalytic strategies involved. The primary focus is on the regioselective ortho-alkylation of cresol isomers, detailing both classical Friedel-Crafts approaches and modern heterogeneous catalytic systems that offer enhanced selectivity and sustainability. Each section elucidates the causal relationships behind experimental choices, supported by detailed protocols, comparative data, and mechanistic diagrams to ensure scientific integrity and practical applicability.

Introduction and Strategic Overview

This compound is a disubstituted phenol characterized by a methyl group and an isopropyl group positioned ortho to the hydroxyl functional group. This specific substitution pattern makes it a valuable intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents and specialty polymers. The core challenge in its synthesis lies in achieving high regioselectivity—preferentially introducing the isopropyl group at the desired ortho position while minimizing the formation of other isomers (e.g., para-alkylation or alternative ortho-alkylation products).

The dominant and most logical strategy for constructing this molecule is through the direct alkylation of a cresol (methylphenol) precursor. This guide will explore the synthesis primarily via the ortho-alkylation of o-cresol , as it presents a more direct and selective route compared to the alkylation of m-cresol, which is prone to yielding a complex mixture of isomers.

Core Synthesis Pathway: Regioselective Isopropylation of o-Cresol

The most direct and industrially relevant approach to this compound is the electrophilic substitution of an isopropyl group onto the aromatic ring of o-cresol. The hydroxyl and methyl groups already present on the ring direct incoming electrophiles, and the selection of an appropriate catalyst and reaction conditions is paramount to favoring substitution at the vacant ortho-position (C6).

Mechanistic Principle: Friedel-Crafts Alkylation

The fundamental reaction is a Friedel-Crafts alkylation, which involves the generation of an electrophile (an isopropyl carbocation or a related complex) that subsequently attacks the electron-rich aromatic ring of o-cresol.[1] The alkylating agent is typically isopropyl alcohol (isopropanol) or propene.

The reaction proceeds in several key steps:

-

Electrophile Generation : The catalyst interacts with the alkylating agent to form the electrophilic species. With isopropanol, a strong acid catalyst facilitates dehydration to form a carbocation. With propene, the acid catalyst protonates the alkene.

-

Electrophilic Attack : The isopropyl carbocation attacks the o-cresol ring, forming a resonance-stabilized carbocation intermediate (a sigma complex).

-

Deprotonation : A base removes a proton from the site of substitution, restoring the aromaticity of the ring and yielding the final product.[1]

Catalytic Systems: From Homogeneous to Heterogeneous

The choice of catalyst is the most critical parameter influencing yield and, most importantly, ortho-selectivity.

-

Homogeneous Lewis Acids (e.g., AlCl₃) : Traditional Friedel-Crafts alkylations often employ strong Lewis acids like aluminum chloride.[2] While effective in promoting alkylation, these catalysts suffer from significant drawbacks: they are required in stoichiometric amounts, are highly corrosive, generate substantial hazardous waste, and often lead to poor selectivity, with significant formation of the thermodynamically more stable para-isomer and poly-alkylated byproducts.[1]

-

Heterogeneous Solid Acid Catalysts : Modern industrial synthesis favors solid acid catalysts for their environmental and operational benefits, including ease of separation, recyclability, and reduced corrosion.[3] Most significantly, the defined pore structures of many solid acids can impart shape-selectivity, sterically favoring the formation of the ortho-isomer.

-

Zeolites (H-Beta, H-Mordenite) : These microporous aluminosilicates are highly effective for phenol alkylation. Their well-defined channel systems can preferentially accommodate the transition state leading to the ortho-product while disfavoring the bulkier transition state for para-alkylation. H-Beta zeolite, in particular, has shown high activity and selectivity for the synthesis of 2,6-disubstituted phenols like Propofol, a close analog of our target molecule.[4]

-

Metal Oxides (γ-Alumina) : Simple metal oxides, particularly γ-Alumina, serve as robust and cost-effective catalysts for vapor-phase alkylations.[5] They possess both Lewis and Brønsted acid sites that facilitate the reaction. While potentially less selective than highly structured zeolites, their performance can be optimized through careful control of reaction conditions.

-

Experimental Protocols and Data

The following sections provide detailed experimental methodologies. The vapor-phase alkylation protocol is adapted from well-established industrial processes for analogous 2,6-disubstituted phenols, offering a robust and scalable approach.[5]

Vapor-Phase Alkylation of o-Cresol with Isopropanol

This method is noted for its high conversion rates and selectivity, driven by elevated temperatures and the use of a solid acid catalyst.[5]

Workflow Diagram

Materials and Equipment:

-

Reactants : o-cresol (≥99% purity), Isopropanol (anhydrous, ≥99.5%).

-

Catalyst : γ-Alumina, pelletized (2-3 mm).

-

Gases : High-purity nitrogen.

-

Equipment : Stainless steel fixed-bed catalytic reactor, tube furnace with temperature controller, high-pressure liquid pump, mass flow controllers, back-pressure regulator, condenser, and liquid collection system.

Detailed Step-by-Step Protocol:

-

Catalyst Activation : Pack the fixed-bed reactor with the γ-Alumina catalyst. Heat the reactor to 400 °C under a steady flow of nitrogen for 3-4 hours to remove adsorbed moisture and activate the catalyst.

-

System Setup : Cool the reactor to the target reaction temperature (e.g., 350 °C) and set the system pressure to 1 atm using the back-pressure regulator.

-

Reactant Feed : Prepare a feed mixture of o-cresol and isopropanol, typically with a molar ratio of 1:3 to ensure an excess of the alkylating agent.

-

Reaction Initiation : Using the high-pressure liquid pump, introduce the liquid feed into a vaporizer heated to 250 °C. The weight hourly space velocity (WHSV) should be controlled, for example, at 2.0 h⁻¹.

-

Vapor Introduction : Introduce the vaporized feed into the reactor concurrently with a nitrogen carrier gas flow of approximately 30 mL/min.

-

Stabilization and Collection : Allow the reaction to stabilize for at least 2 hours. Collect the liquid product by passing the reactor outlet stream through a condenser cooled to 10 °C.

-

Analysis : Periodically analyze the collected liquid product using gas chromatography (GC) to determine the conversion of o-cresol and the selectivity towards this compound.

-

Shutdown and Purification : After the reaction, cool the reactor to room temperature under a nitrogen flow. The collected crude product can be purified by fractional distillation to isolate the desired isomer.

Quantitative Data and Parameter Optimization

The efficiency of the alkylation is highly dependent on reaction parameters. The following table, based on analogous phenol alkylation reactions, summarizes the expected influence of these parameters.[5]

| Parameter | Condition | o-Cresol Conversion (%) | Selectivity for this compound (%) | Yield (%) | Rationale & Expected Byproducts |

| Temperature | 300 °C | ~75 | ~88 | ~66 | Lower conversion, higher selectivity. |

| 350 °C | ~85 | ~90 | ~76 | Balanced performance. | |

| 400 °C | >95 | ~80 | ~76 | High conversion but potential for dealkylation and coking, reducing selectivity. | |

| Molar Ratio | 1:2 | ~80 | ~85 | ~68 | Insufficient alkylating agent may limit conversion. |

| (o-cresol:IPA) | 1:3 | ~85 | ~90 | ~76 | Optimal balance. |

| 1:5 | ~90 | ~87 | ~78 | Higher conversion but increased formation of di-isopropyl ether. | |

| WHSV | 1.0 h⁻¹ | ~95 | ~85 | ~81 | Longer residence time increases conversion but may lower selectivity. |

| 2.0 h⁻¹ | ~85 | ~90 | ~76 | Balanced residence time for optimal selectivity. | |

| 4.0 h⁻¹ | ~70 | ~92 | ~64 | Shorter residence time increases selectivity but lowers overall conversion. |

Byproducts primarily include 4-isopropyl-2-methylphenol (para-isomer), 2,4-diisopropyl-6-methylphenol, and di-isopropyl ether from the self-condensation of isopropanol.

Concluding Remarks

The synthesis of this compound is most effectively and selectively achieved through the vapor-phase ortho-alkylation of o-cresol using a solid acid catalyst such as γ-Alumina or a shape-selective zeolite. This approach maximizes the formation of the desired product while adhering to the principles of green chemistry by allowing for catalyst recycling and minimizing corrosive waste streams. Careful optimization of reaction temperature, reactant molar ratio, and space velocity is crucial for balancing high conversion with high selectivity. The protocols and data presented in this guide provide a robust framework for researchers and professionals to develop and scale the synthesis of this valuable chemical intermediate.

References

-

Mettler Toledo. Friedel-Crafts Alkylation Reaction. Available at: [Link]

-

Teodorescu, F., et al. (2017). Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions. Arkivoc, v, 58-66. Available at: [Link]

-

Wikipedia. Phenol. Available at: [Link]

-

Liu, Y., et al. (2023). An Efficient and Mild Method for the Alkylation of p-Cresol with tert-Butyl Alcohol. Catalysts, 13(6), 1002. Available at: [Link]

-

Yadav, G. D., & Doshi, N. S. (2005). Selectivity Engineering of 2,6-Diisopropylphenol in Isopropylation of Phenol over Cs2.5H0.5PW12O40/K-10 Clay. Industrial & Engineering Chemistry Research, 44(17), 6575–6584. Available at: [Link]

-

Unver, Y., et al. (2017). Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite. RSC Advances, 7(57), 35987-35997. Available at: [Link]

-

White Rose eTheses Online. Selective Alkylation of Phenols Using Solid Catalysts. Available at: [Link]

- Google Patents. Ortho-alkylation of phenols. US3032595A.

-

Kumar, V., et al. (2022). Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols. ACS Catalysis, 12(15), 9252-9260. Available at: [Link]

Sources

Technical Deep Dive: Structural and Functional Divergence of Thymol and o-Thymol

Executive Summary & Nomenclature Clarification

In the context of drug development and pharmacognosy, the precise identification of monoterpenoid isomers is critical for regulatory compliance and therapeutic efficacy.

"o-Thymol" is a chemical synonym most frequently assigned in commercial databases (e.g., PubChem, ChemicalBook) to Carvacrol (5-isopropyl-2-methylphenol). While strict IUPAC nomenclature might suggest "ortho-thymol" could refer to other isomers (such as 2-isopropyl-6-methylphenol), this guide focuses on the high-impact comparison between Thymol and its primary isomer Carvacrol (o-Thymol) .

These two compounds are constitutional isomers sharing the molecular formula

| Common Name | Synonym (Database) | IUPAC Name | State (RT) |

| Thymol | 5-methyl-2-(1-methylethyl)phenol | 2-isopropyl-5-methylphenol | Crystalline Solid |

| o-Thymol | Carvacrol | 5-isopropyl-2-methylphenol | Oily Liquid |

Structural Elucidation & Steric Analysis

The functional divergence between Thymol and o-Thymol stems directly from the positional isomerism of the hydroxyl (-OH) group relative to the alkyl substituents on the benzene ring.

Positional Isomerism

-

Thymol: The hydroxyl group is ortho to the bulky isopropyl group and meta to the methyl group.

-

o-Thymol (Carvacrol): The hydroxyl group is ortho to the smaller methyl group and para to the isopropyl group.

Steric Hindrance & Electronic Effects

The steric environment of the phenolic hydroxyl group dictates the compound's ability to act as a hydrogen bond donor.

-

Thymol (High Steric Shielding): The isopropyl group at the ortho position creates significant steric bulk around the oxygen atom. This "shielding" effect stabilizes the phenoxy radical (antioxidant mechanism) but can hinder the approach of the hydroxyl group to specific receptor pockets.

-

o-Thymol (Low Steric Shielding): The ortho-methyl group provides less steric hindrance than an isopropyl group. Consequently, the hydroxyl group in o-Thymol is more accessible for intermolecular hydrogen bonding.

Impact on Physical State: This steric difference explains why Thymol is a solid and o-Thymol is a liquid at room temperature. Thymol molecules pack more efficiently into a crystal lattice due to the specific symmetry and van der Waals interactions facilitated by the isopropyl positioning, whereas the asymmetry of o-Thymol disrupts lattice formation, lowering its melting point to ~1°C.

Visualization of Structural Pathways

Figure 1: Biosynthetic divergence and key structural features of Thymol and o-Thymol.

Physicochemical & Functional Comparison

The following data consolidates critical parameters for formulation scientists.

| Parameter | Thymol | o-Thymol (Carvacrol) | Implication for Drug Dev |

| CAS Number | 89-83-8 | 499-75-2 | Regulatory identification. |

| Melting Point | 49–51 °C | 1–2 °C | Thymol requires heating/solvents for liquid formulations; o-Thymol incorporates easily into emulsions. |

| pKa (approx) | 10.6 | 10.4 | o-Thymol is slightly more acidic due to less steric inhibition of solvation of the phenoxide ion. |

| LogP | ~3.3 | ~3.6 | Both are highly lipophilic; excellent blood-brain barrier (BBB) penetration. |

| Odor Threshold | Lower (Medicinal/Spicy) | Higher (Warm/Pungent) | Flavor masking requirements differ. |

Biological Mechanisms & Experimental Protocols

Mechanism of Action: Membrane Disruption

Both isomers act primarily by perturbing the lipid fraction of microorganism plasma membranes.

-

Mechanism: The hydrophobic benzene ring integrates into the lipid bilayer, while the hydrophilic hydroxyl group disrupts the membrane's physical integrity.

-

Divergence: o-Thymol (Carvacrol) often shows slightly higher bactericidal activity against Gram-negative bacteria (e.g., E. coli) because its "exposed" hydroxyl group allows for more efficient transmembrane transport of protons (acting as a protonophore), collapsing the proton motive force (PMF).

Receptor Modulation (TRP Channels)

In pain management and anti-inflammatory research:

-

Thymol: Strong agonist of TRPV3 (Transient Receptor Potential Vanilloid 3).

-

o-Thymol: Strong agonist of TRPA1 and TRPV3 .[1]

-

Note: The specific binding affinity is modulated by the ability of the hydroxyl group to form H-bonds within the receptor's binding pocket.

Protocol: Differential Antimicrobial Assay (MIC Determination)

To validate the potency difference between Thymol and o-Thymol, use the following standardized microdilution protocol.

Materials:

-

Mueller-Hinton Broth (MHB).

-

96-well microtiter plates.

-

Resazurin dye (viability indicator).

-

Test Organism: Staphylococcus aureus (ATCC 25923).

-

Solvent: 5% DMSO (Dimethyl sulfoxide).

Workflow:

-

Preparation: Dissolve Thymol and o-Thymol separately in 5% DMSO to a stock concentration of 10 mg/mL. Critical: Ensure Thymol is fully solubilized; gentle warming (30°C) may be required.

-

Dilution: Perform serial two-fold dilutions in MHB across the 96-well plate (Range: 1000 µg/mL to 7.8 µg/mL).

-

Inoculation: Add 10 µL of bacterial suspension (

CFU/mL) to each well. -

Incubation: Incubate at 37°C for 24 hours.

-

Readout: Add 10 µL of 0.01% Resazurin. Incubate for 2 hours. Blue -> Pink color change indicates growth.

-

Validation: The MIC is the lowest concentration preventing color change.

-

Expected Result: o-Thymol often exhibits an MIC slightly lower (e.g., 150 µg/mL) than Thymol (e.g., 200 µg/mL) depending on the strain, due to superior membrane penetration kinetics.

-

Experimental Workflow Diagram

Figure 2: Standardized Microdilution Workflow for Comparative Potency Analysis.

References

-

PubChem. (n.d.). Carvacrol (Compound CID 10364). National Library of Medicine. Retrieved February 7, 2026, from [Link]

-

Nazzaro, F., et al. (2013). Effect of Essential Oils on Pathogenic Bacteria.[2][3] Pharmaceuticals.[4][5][2][6][7] (Mechanistic insights on membrane disruption). Retrieved from [Link]

-

Xu, H., et al. (2006). Oregano, thyme and clove-derived flavors and skin sensitizers activate specific TRP channels. Nature Neuroscience. (Receptor binding data). Retrieved from [Link]

Sources

- 1. Carvacrol | C10H14O | CID 10364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Thymol and Thyme Essential Oil—New Insights into Selected Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. quora.com [quora.com]

- 4. Carvacrol | 499-75-2 [chemicalbook.com]

- 5. Carvacrol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. researchgate.net [researchgate.net]

Technical Guide: Solubility Profile & Solvent Interactions of 2-Isopropyl-6-methylphenol (CAS 3228-04-4)

[1]

Executive Summary & Molecular Identity

This compound (CAS 3228-04-4) is a structural isomer of Thymol and Carvacrol, and a close analog of the intravenous anesthetic Propofol (2,6-diisopropylphenol).[1] In drug development, it is frequently encountered as a critical process impurity during Propofol synthesis or as a bioactive constituent in essential oil fractionation.

Understanding its solubility profile is essential for:

-

Purification: Designing crystallization or liquid-liquid extraction protocols to separate it from Propofol or Thymol.

-

Formulation: Developing stable lipid emulsions or solvent systems.

-

Analytical Method Development: Selecting appropriate diluents for HPLC/GC analysis.

Chemical Identity

| Property | Detail |

| IUPAC Name | This compound |

| Common Synonyms | o-Thymol; 6-Isopropyl-o-cresol |

| CAS Number | 3228-04-4 |

| Molecular Formula | C₁₀H₁₄O |

| Molecular Weight | 150.22 g/mol |

| Structural Feature | Sterically hindered phenol (Ortho-substitution restricts -OH access).[1] |

Thermodynamic Basis of Solubility

The solubility of this compound is governed by the competition between its lipophilic alkyl groups (isopropyl and methyl) and its polar hydroxyl (-OH) group.[1]

The Steric Shielding Effect

Unlike unhindered phenols (e.g., phenol, p-cresol), the -OH group in the 2,6-position (or 2-isopropyl-6-methyl configuration) is shielded by the bulky isopropyl group.[1]

-

Impact on Hydrogen Bonding: The steric bulk reduces the ability of the -OH group to act as a hydrogen bond donor to water molecules. This results in significantly lower water solubility compared to less hindered isomers like p-cresol.[1]

-

Impact on Lipophilicity: The molecule exhibits high lipophilicity (LogP ≈ 3.2 - 3.4 estimated), making it highly compatible with non-polar organic solvents.

Hansen Solubility Parameters (HSP)

To predict solvent compatibility, we analyze the three Hansen parameters:

- (Dispersion): High interaction with aliphatic chains (Alkane compatible).

- (Polarity): Low to moderate (due to the asymmetric dipole).

- (Hydrogen Bonding): Moderate (The -OH group is present but hindered).

Prediction: The molecule will dissolve best in solvents with matching

Solubility Profile in Organic Solvents[2][3]

The following data categorizes solvent interactions based on polarity and functional group compatibility.

Quantitative Solubility Estimates

Note: Values are synthesized from thermodynamic modeling of structural analogs (Thymol/Propofol) and verified chemical behavior.

| Solvent Class | Representative Solvent | Solubility Rating | Solubility (mg/mL @ 25°C) | Mechanistic Insight |

| Polar Protic | Ethanol / Methanol | Very High | > 500 mg/mL | Strong H-bonding match; alkyl tail compatibility.[1] |

| Polar Protic | Isopropanol | Very High | > 500 mg/mL | Excellent structural mimicry (solute-solvent affinity).[1] |

| Polar Aprotic | DMSO | High | > 200 mg/mL | Strong dipole interaction with phenolic -OH.[1] |

| Polar Aprotic | Acetonitrile | High | > 150 mg/mL | Good dipole match; standard HPLC diluent. |

| Chlorinated | Chloroform / DCM | Very High | Miscible | "Like dissolves like" (dispersion forces dominate). |

| Non-Polar | n-Hexane / Heptane | High | > 100 mg/mL | Driven by the hydrophobic isopropyl/methyl groups.[1] |

| Aqueous | Water (pH 7) | Low | < 1.0 mg/mL | Hydrophobic effect dominates; steric hindrance prevents hydration. |

| Aqueous | 0.1 M NaOH | Moderate | Soluble (as Phenolate) | Deprotonation forms the salt, drastically increasing solubility. |

Critical Solvent Interactions[1]

-

Alcohols (Ethanol/IPA): These are the preferred solvents for stock solution preparation. The solvent's hydroxyl group can penetrate the steric shield of the solute, forming stable hydrogen bond networks.

-

Alkaline Solutions: While naturally insoluble in water, adding a strong base (NaOH, KOH) removes the phenolic proton (

). The resulting phenolate ion is water-soluble. This is a critical mechanism for liquid-liquid extraction (separating neutral impurities from the phenol). -

Propylene Glycol / PEG 400: Soluble.[2] Often used as co-solvents in pharmaceutical formulations to bridge the aqueous-lipid gap.

Experimental Protocol: Solubility Determination

For researchers requiring precise thermodynamic data, the following Shake-Flask Method coupled with HPLC is the gold standard.

Reagents & Equipment[1]

-

Solute: this compound (>98% purity).[1]

-

Solvents: HPLC Grade (Ethanol, Water, Hexane, etc.).

-

Equipment: Orbital shaker, Temperature-controlled water bath, 0.45 µm PTFE syringe filters (for organics) or Nylon (for aqueous).

Step-by-Step Workflow

-

Saturation: Add excess solid/liquid this compound to 5 mL of the target solvent in a glass vial. Ensure undissolved material remains visible.

-

Equilibration: Seal vial and agitate in an orbital shaker at 25°C ± 0.1°C for 24 hours.

-

Settling: Allow the solution to stand for 2 hours to let undissolved solids settle (or centrifuge at 3000 rpm for 10 min).

-

Sampling: Withdraw the supernatant using a pre-warmed syringe.

-

Filtration: Filter through a 0.45 µm filter (discarding the first 0.5 mL to prevent adsorption loss).

-

Dilution: Immediately dilute the filtrate with a mobile phase compatible solvent (e.g., Acetonitrile) to prevent precipitation.

-

Quantification: Analyze via HPLC-UV (270-280 nm) against a standard curve.

Visualization of Solubility Mechanisms

The following diagram illustrates the chemical logic governing the solubility and extraction of this molecule.

Caption: Solubility decision tree illustrating solvent interactions based on pH and polarity, guiding purification and formulation strategies.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 18598, 2-Methyl-6-(propan-2-yl)phenol. Retrieved from [Link]

- Hansen, C. M. (2007).Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Defines the thermodynamic principles of , , and used for solubility prediction).

-

Sielc Technologies. Separation of 2-Isopropyl-4-methylphenol (Isomer Analog) on HPLC. Retrieved from [Link] (Provides chromatographic behavior of structural isomers).

- Yalkowsky, S. H., et al. (2010).Handbook of Aqueous Solubility Data. CRC Press. (Reference for phenolic solubility trends and pKa effects).

Methodological & Application

Application Note: High-Resolution Separation of Phenol Isomers

Direct Injection vs. Derivatization Strategies for m- and p- Cresol Resolution

Executive Summary

The separation of phenol isomers, particularly meta-cresol (m-cresol) and para-cresol (p-cresol) , represents a classic chromatographic challenge. With boiling points differing by only ~0.3°C (202.2°C vs. 201.9°C), standard non-polar columns often fail to resolve these critical isomers, resulting in co-elution and quantitation errors.

This guide details two validated workflows to solve this problem:

-

Direct Injection (Method A): Utilizes high-polarity Polyethylene Glycol (PEG) stationary phases to separate isomers based on hydrogen-bonding differentials.

-

Derivatization (Method B): Utilizes silylation (BSTFA) to convert phenols into trimethylsilyl (TMS) ethers, analyzed on robust non-polar phases for trace-level sensitivity and mass spectral confirmation.

The Science of Separation: Why Standard Columns Fail

Successful chromatography relies on exploiting physical differences between analytes.

-

Boiling Point (Volatility): m- and p- cresol are virtually identical.

-

Polarity (Dipole Moment): m- cresol (Dipole ~1.54 D) and p- cresol (Dipole ~1.54 D) are similar.

-

Hydrogen Bonding: This is the differentiator. The position of the hydroxyl group relative to the methyl group alters the steric accessibility for hydrogen bonding with the stationary phase.

The Solution:

-

Method A (Direct): Uses a WAX (PEG) or FFAP column. The oxygen-rich stationary phase engages in strong hydrogen bonding with the phenolic -OH. The meta isomer, being slightly less sterically hindered than the para isomer in certain conformations, interacts differently with the PEG phase, allowing baseline resolution.

-

Method B (Derivatization): Caps the active -OH group with a non-polar TMS group. This eliminates tailing caused by active sites in the inlet and allows separation on high-efficiency 5% Phenyl columns based on subtle shape selectivity and van der Waals forces.

Method Selection Guide

Use the following decision matrix to select the appropriate protocol for your laboratory.

Figure 1: Decision tree for selecting the optimal phenol separation strategy.

Protocol A: Direct Injection (High Polarity)

Best for: Quality control, high-concentration samples, and laboratories avoiding derivatization reagents.

4.1. Instrumentation & Consumables[1][2][3]

-

GC System: Agilent 7890/8890 or equivalent with FID.

-

Column: DB-WAX UI or DB-FFAP (Nitroterephthalic acid modified PEG).

-

Dimensions: 30 m × 0.25 mm × 0.25 µm.[4]

-

Why: The "UI" (Ultra Inert) or FFAP designation is critical. Standard Waxes may show severe tailing for free phenols due to acidity.

-

-

Liner: Ultra Inert Split/Splitless liner with glass wool (deactivated).

4.2. Instrument Parameters

| Parameter | Setting | Rationale |

| Inlet Temp | 250 °C | Ensure rapid volatilization without thermal degradation. |

| Injection Mode | Split (10:1 or 20:1) | Prevents column overload; free phenols broaden easily. |

| Carrier Gas | Helium @ 1.2 mL/min | Constant flow mode for stable retention times. |

| Oven Program | 40°C (hold 2 min) Ramp 10°C/min to 250°C Hold 5 min | Low initial temp focuses the peaks; slow ramp aids isomer resolution. |

| Detector (FID) | 300 °C | Prevents condensation of high-boiling matrix components. |

4.3. Critical Success Factors

-

Acidic Modification: If using a standard WAX column results in tailing, switch to an FFAP phase. The acid modification neutralizes basic sites on the column wall.

-

Moisture Control: PEG phases are sensitive to oxidation. Ensure carrier gas traps (O2/Moisture) are active.

Protocol B: Derivatization with BSTFA (High Sensitivity)

Best for: Trace analysis (environmental/biological), GC-MS confirmation, and resolving complex co-elutions.

5.1. The Reaction

Phenols react with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% TMCS (catalyst) to form TMS-ethers.

-

Reaction:

5.2. Sample Preparation Workflow

-

Extract: Extract sample into a non-polar solvent (e.g., Methylene Chloride or Hexane). Ensure the extract is anhydrous (dry over Sodium Sulfate). Water kills the reagent.

-

Aliquot: Transfer 100 µL of extract to a GC vial.

-

Derivatize: Add 50 µL BSTFA + 1% TMCS .

-

Incubate: Cap and heat at 60°C for 30 minutes.

-

Cool & Inject: Inject directly.

5.3. Instrumentation (GC-MS/FID)

-

Column: Rtx-5Sil MS or DB-5ms (5% Phenyl-arylene).

-

Warning:NEVER inject silylating reagents onto a WAX/FFAP column. The reagent will react with the stationary phase hydroxyls, destroying the column [1].

-

-

Dimensions: 30 m × 0.25 mm × 0.25 µm.[4]

5.4. Instrument Parameters

| Parameter | Setting | Rationale |

| Inlet Temp | 280 °C | Higher temp required for higher MW derivatives. |

| Injection | Splitless (for trace) | Purge valve on at 0.75 min. |

| Oven Program | 60°C (1 min) Ramp 15°C/min to 300°C | Fast ramp possible due to non-polar interaction. |

| MS Source | 230 °C | Standard source temp for EI ionization. |

Comparative Performance Data

The following table illustrates typical retention behavior. Note the reversal in elution order and the improvement in peak symmetry (Tailing Factor) with derivatization.

| Analyte | Method A (FFAP) RT (min) | Method A Tailing ( | Method B (5-MS) RT (min) | Method B Tailing ( |

| Phenol | 10.2 | 1.2 | 6.5 | 1.0 |

| o-Cresol | 10.8 | 1.1 | 7.2 | 1.0 |

| p-Cresol | 11.4 | 1.3 | 8.1 | 1.0 |

| m-Cresol | 11.6 | 1.3 | 8.3 | 1.0 |

| Resolution ( | 1.2 - 1.5 | - | 1.1 - 1.3 | - |

Note: Retention times are illustrative. Resolution (

Troubleshooting & System Suitability

Issue: Co-elution of m- and p- cresol

-

Method A (Direct): Lower the ramp rate to 5°C/min around the elution time (180-210°C). Ensure you are using a PEG/Wax phase, not a non-polar phase.

-

Method B (Deriv): If co-elution persists on a standard "5" phase, switch to a "17" phase (50% phenyl) or a specialized "XLB" phase for shape selectivity.

Issue: Peak Tailing (Free Phenols)

-

Cause: Active silanols in the liner or column inlet.

-

Fix: Replace liner with a deactivated "Ultra Inert" wool liner. Trim 10-20 cm from the column head (guard column recommended).

Issue: Ghost Peaks (Derivatization)

-

Cause: Injection of excess BSTFA or septum bleed.

-

Fix: Ensure the reagent is fresh. Use low-bleed septa.[5] The "Si-O-Si" background ions (m/z 73, 147, 207) are common; use background subtraction.

References

-

Restek Corporation. (2021). Guide to GC Column Selection and Optimizing Separations. Retrieved from [Link]

- Key Insight: Explains stationary phase polarity and warns against using silyl

-

U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography. SW-846 Update IV. Retrieved from [Link]

- Key Insight: The regulatory standard for phenol analysis, detailing extraction and dual-column confirm

-

Agilent Technologies. (2018). Analysis of free fatty acids using DB-FATWAX UI. Application Note. Retrieved from [Link]

- Key Insight: Demonstrates the capability of modern "Ultra Inert" Wax columns to handle acidic active compounds like phenols and fatty acids without derivatiz

- Key Insight: Protocols for BSTFA/TMCS derivatization and reactivity orders (Phenols > Carboxylic Acids).

Sources

DPPH assay protocol for measuring antioxidant activity of phenols.

Application Notes and Protocols

Topic: DPPH Assay Protocol for Measuring Antioxidant Activity of Phenols Audience: Researchers, scientists, and drug development professionals.

A Senior Application Scientist's Guide to the DPPH Radical Scavenging Assay for Phenolic Antioxidants

This document provides a comprehensive, field-proven guide to the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, a fundamental method for evaluating the antioxidant capacity of phenolic compounds. Moving beyond a simple recitation of steps, this guide explains the causality behind the protocol, ensuring a robust and self-validating experimental design.

Foundational Principles: The Chemistry of Radical Scavenging

The DPPH assay is one of the most common and reliable methods for screening the antioxidant activity of various compounds, including phenols.[1][2] Its popularity stems from the stability of the DPPH radical and the simplicity of the spectrophotometric measurement.[3]

The Core Mechanism:

At its heart, the assay relies on the DPPH molecule, a stable free radical that possesses a deep violet color in solution due to its unpaired electron.[1][4][5] This color exhibits a maximum absorbance at approximately 517 nm. When a phenolic compound (or any hydrogen-donating antioxidant) is introduced, it donates a hydrogen atom or an electron to the DPPH radical.[6][7] This act of donation neutralizes the free radical, converting it to its reduced form, DPPH-H. This structural change results in a color change from deep violet to a pale yellow, leading to a measurable decrease in absorbance at 517 nm.[2][5] The degree of this discoloration is directly proportional to the radical scavenging potential of the phenolic compound being tested.[2]

For phenolic antioxidants, this reaction can proceed through several mechanisms, primarily:

-

Hydrogen Atom Transfer (HAT): The phenol directly donates a hydrogen atom from its hydroxyl group to the DPPH radical.

-

Single Electron Transfer followed by Proton Transfer (SET-PT): The phenol first transfers an electron to DPPH, forming a phenol radical cation and the DPPH anion. The phenol radical cation then releases a proton.[7]

The dominant mechanism can be influenced by factors such as the solvent used and the specific structure of the phenolic compound.[7][8]

Experimental Design: Materials, Reagents, and Setup

A successful assay is built on meticulously prepared reagents and calibrated equipment. Inaccurate concentrations or contaminated glassware are common sources of error that can invalidate results.

| Category | Item | Key Considerations |

| Equipment | UV-Vis Spectrophotometer or 96-well Microplate Reader | Must be capable of measuring absorbance at 517 nm. |

| Calibrated Micropipettes (P20, P200, P1000) | Accuracy is critical for serial dilutions and reagent dispensing.[9] | |

| Vortex Mixer | Ensures complete mixing of reagents and samples. | |

| Amber Glassware / Aluminum Foil | Essential for preparing and storing the light-sensitive DPPH solution.[10] | |

| 96-well Flat-Bottom Microplates | Recommended for high-throughput screening. | |

| Chemicals & Reagents | 2,2-diphenyl-1-picrylhydrazyl (DPPH) | High purity grade is required. |

| Methanol or Ethanol (Spectroscopic Grade) | The solvent for DPPH and samples. Methanol is common, but ethanol can be a less toxic alternative.[10] The choice of solvent can influence reaction kinetics.[7] | |

| Standard Antioxidant (e.g., Ascorbic Acid, Trolox, Gallic Acid) | Used as a positive control and for comparative analysis. Gallic acid is an excellent standard for phenolic compound studies.[11] | |

| Phenolic Test Samples | Must be fully dissolved in the chosen solvent. If not, dimethyl sulfoxide (DMSO) can be used for initial dissolution, followed by dilution in the primary solvent.[12] | |

| Deionized Water | For cleaning and specific buffer preparations if needed. |

The Workflow: A Step-by-Step Protocol

This protocol is optimized for a 96-well plate format, which is efficient for analyzing multiple concentrations and replicates.

Part A: Preparation of Solutions

-

Expertise in Action: The concentration of the DPPH working solution is critical. Its absorbance must be high enough to provide a wide dynamic range but not so high that the spectrophotometer's detector is saturated. Adjusting the initial absorbance to ~1.0 is a field-proven standard.[10]

-

DPPH Stock Solution (0.2 mM):

-

Accurately weigh 7.89 mg of DPPH powder.

-

Dissolve it in 100 mL of methanol (or ethanol) in a volumetric flask.

-

Wrap the flask in aluminum foil to protect it from light and store it at 4°C. This solution should be prepared fresh for best results, though it can be stable for a few days if stored properly.[13]

-

-

DPPH Working Solution:

-

Dilute the DPPH stock solution with methanol until the absorbance reading at 517 nm is approximately 1.00 ± 0.200.[10]

-

This solution must be prepared fresh before each assay and kept in the dark.

-

-

Standard Antioxidant Stock Solution (e.g., Gallic Acid, 1 mg/mL):

-

Weigh 10 mg of gallic acid and dissolve it in 10 mL of methanol.

-

-

Standard Working Solutions (Serial Dilutions):

-

Perform a serial dilution of the gallic acid stock solution to create a range of concentrations (e.g., 100, 50, 25, 12.5, 6.25, 3.125 µg/mL). These concentrations will be used to generate a standard curve.

-

-

Test Sample Solutions:

-

Prepare a stock solution of your phenolic extract or compound (e.g., 1 mg/mL).

-

From this stock, prepare a series of dilutions similar to the standard antioxidant. It is crucial to test a range of concentrations to ensure some fall within the linear range of the assay, ideally bracketing the 50% inhibition point.[9]

-

Part B: Assay Execution in a 96-Well Plate

-

Trustworthiness through Controls: A self-validating protocol includes the right controls. The "Control" (often called a blank) establishes the maximum absorbance of the DPPH radical, while the "Sample Blank" accounts for any intrinsic color of the test sample, preventing false positives.[14]

-

Plate Mapping: Design your plate layout. Include wells for the control, sample blanks, standards, and test samples. All measurements should be performed in at least triplicate.[10]

-

Pipetting:

-

Sample/Standard Wells: Add 100 µL of each standard or sample dilution.

-

Control Wells: Add 100 µL of methanol.

-

Sample Blank Wells: Add 100 µL of each sample dilution.

-

-

Initiating the Reaction:

-

To all wells except the Sample Blanks, add 100 µL of the DPPH working solution.

-

To the Sample Blank wells, add 100 µL of methanol (to account for the sample's own absorbance).

-

-

Incubation:

-

Measurement:

-

Measure the absorbance of all wells at 517 nm using a microplate reader.[13]

-

Workflow Visualization

Caption: Experimental workflow for the DPPH antioxidant assay.

Data Analysis: From Absorbance to Activity

The raw absorbance values are meaningless without proper calculation. The goal is to determine the IC50, the concentration of your sample required to scavenge 50% of the initial DPPH radicals. A lower IC50 value signifies higher antioxidant activity.

Step 1: Calculate Percent Radical Scavenging Activity (%RSA)

For each sample and standard concentration, calculate the %RSA using the following formula:[15]

%RSA = [ ( AControl - (ASample - ASample Blank) ) / AControl ] x 100

Where:

-

AControl: The average absorbance of the control wells (methanol + DPPH).

-

ASample: The average absorbance of the test sample wells (sample + DPPH).

-

ASample Blank: The average absorbance of the sample blank wells (sample + methanol). This correction is crucial for colored samples.[14]

Step 2: Determine the IC50 Value

-

Plot the Data: Create a scatter plot with the sample concentration on the x-axis and the corresponding %RSA on the y-axis.[16][17]

-

Linear Regression: Add a linear trendline to the data points that fall in the linear portion of the curve (typically between 20% and 80% inhibition). Display the equation of the line (y = mx + c) and the R² value on the chart.[15][18] An R² value close to 1.0 indicates a strong linear relationship and high-quality data.

-

Calculate IC50: The IC50 is the concentration (x) at which the scavenging activity (y) is 50%. Rearrange the linear equation to solve for x when y = 50.[17][18]

IC50 = (50 - c) / m

Where:

-

m: The slope of the trendline.

-

c: The y-intercept of the trendline.

Sample Data Presentation

| Concentration (µg/mL) | Avg. Absorbance | Corrected Absorbance | % RSA |

| Control (0) | 1.052 | 1.052 | 0.0% |

| 10 | 0.845 | 0.845 | 19.7% |

| 20 | 0.631 | 0.631 | 40.0% |

| 30 | 0.428 | 0.428 | 59.3% |

| 40 | 0.215 | 0.215 | 79.6% |

| IC50 (µg/mL) | - | - | 25.3 |

This table assumes the sample blank absorbance was negligible. If not, the "Corrected Absorbance" would be (Avg. Absorbance - Sample Blank Absorbance).

Troubleshooting and Field-Proven Insights

| Problem | Potential Cause(s) | Solution(s) |

| Control Absorbance is Too Low/High | Improperly prepared DPPH working solution; DPPH degradation due to light/age. | Prepare DPPH solution fresh. Always measure its initial absorbance to ensure it is within the target range (~1.0) before starting the assay. |

| Inconsistent Replicate Readings | Pipetting errors; incomplete mixing; temperature fluctuations across the plate. | Calibrate pipettes regularly. Ensure thorough mixing after adding DPPH. Allow the plate to equilibrate to room temperature before reading. |

| Sample Precipitates in the Well | Poor solubility of the sample in methanol/ethanol. | Prepare the initial stock solution in a stronger solvent like DMSO, then dilute to the final concentration with methanol. Ensure the final DMSO concentration is low (<1%) and consistent across all wells. |

| Negative %RSA Values | The sample absorbance is higher than the control. This can happen with highly colored samples where the sample blank correction is insufficient or if there is an interaction that increases absorbance. | Re-evaluate the sample blank. Consider sample dilution. In rare cases, the compound may be a pro-oxidant in the specific assay conditions. The EPR-DPPH assay can be an alternative to avoid pigment interference.[14] |

| Non-Linear Curve at High Concentrations | Saturation of the reaction (all DPPH has been scavenged); steric hindrance between antioxidant molecules at high concentrations.[10] | This is expected. Use only the linear portion of the data to calculate the IC50. If necessary, test a wider range of lower concentrations to better define the linear region. |

References

-

Gülçin, İ., & Alwasel, S. H. (2023). DPPH Radical Scavenging Assay. MDPI. Available at: [Link]

-

ResearchGate. (2021). How to properly perform a DPPH antioxidant activity analysis for active ingredient-loaded micelles?. ResearchGate. Available at: [Link]

-

ResearchGate. (2024). DPPH assay for evaluating antioxidant activity. ResearchGate. Available at: [Link]

-

Antioxidant assay by DPPH Method \ Free radical scavening activity. (2020). YouTube. Available at: [Link]

-

Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific. Available at: [Link]

-

Munteanu, I. G., & Apetrei, C. (2021). DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. PMC. Available at: [Link]

-

DPPH assay and TPC assays. (2024). YouTube. Available at: [Link]

-

How to Easily Calculate Radical Scavenging Activity and IC50 Using DPPH Assay #IC50 #pharmacology. (2023). YouTube. Available at: [Link]

-

Sharma, O. P., & Bhat, T. K. (2009). Genesis and development of DPPH method of antioxidant assay. PMC. Available at: [Link]

-

Koyanagi, T., et al. (2023). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. MDPI. Available at: [Link]

-

ResearchGate. (2015). Antioxidant activities of phenols in different solvents using DPPH assay. ResearchGate. Available at: [Link]

-

Singh, S., et al. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. PMC. Available at: [Link]

-

G-Biosciences. (n.d.). DPPH Antioxidant Assay. G-Biosciences. Available at: [Link]

-

ResearchGate. (2018). How to calculate DPPH IC50 accurately?. ResearchGate. Available at: [Link]

-

Karadag, A., et al. (2019). Critical Re-Evaluation of DPPH assay: Presence of Pigments Affects the Results. PubMed. Available at: [Link]

-

Calculating radical scavenging activity %, IC50, and IC50 ± SEM for DPPH Assay in Microsoft Excel. (2024). YouTube. Available at: [Link]

-

ResearchGate. (2024). Why don't the color and absorbance results match in the DPPH experiment?. ResearchGate. Available at: [Link]

-

Hidayat, T., et al. (2021). Technical treatments of Antioxidant Test with DPPH Method affecting IC50 value. ChemRxiv. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]

- 3. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chemrxiv.org [chemrxiv.org]

- 10. mdpi.com [mdpi.com]

- 11. youtube.com [youtube.com]

- 12. mdpi.com [mdpi.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Critical Re-Evaluation of DPPH assay: Presence of Pigments Affects the Results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. m.youtube.com [m.youtube.com]

- 17. echemi.com [echemi.com]

- 18. researchgate.net [researchgate.net]

Application Note: Quantifying the Reducing Power of 2-Isopropyl-6-methylphenol using the Ferric Reducing Antioxidant Power (FRAP) Assay

Abstract & Introduction

The evaluation of antioxidant capacity is a critical step in the development of novel therapeutics, dietary supplements, and food preservatives. Reactive oxygen species (ROS) contribute to oxidative stress, a state implicated in numerous pathologies, making the identification of potent antioxidants a key research objective.[1][2] Phenolic compounds are a well-established class of antioxidants, acting primarily by donating electrons or hydrogen atoms to neutralize free radicals.[3][4] 2-Isopropyl-6-methylphenol, a substituted phenol, is a compound of interest for its potential antioxidant activities.

This application note provides a detailed protocol and technical guidance for assessing the electron-donating capacity, or reducing power, of this compound using the Ferric Reducing Antioxidant Power (FRAP) assay. The FRAP assay is a robust, cost-effective, and high-throughput adaptable colorimetric method widely employed in antioxidant research.[5][6] It directly measures the ability of a compound to reduce a ferric (Fe³⁺) complex to its ferrous (Fe²⁺) form, providing a direct proxy for its total antioxidant power.[2][7] This guide is intended for researchers, scientists, and drug development professionals seeking a reliable methodology for quantifying the antioxidant potential of phenolic compounds.

Scientific Principle of the FRAP Assay

The FRAP assay is predicated on a straightforward redox reaction.[2] At a low pH of 3.6, antioxidants in the sample reduce the ferric iron (Fe³⁺) present in a colorless complex with 2,4,6-tripyridyl-s-triazine (TPTZ) to the ferrous iron (Fe²⁺) form.[5][7] This reduction results in the formation of an intensely blue-colored Fe²⁺-TPTZ complex.[1][7]

Reaction: Fe³⁺-TPTZ (Colorless Complex) + Antioxidant (e⁻ donor) → Fe²⁺-TPTZ (Blue Complex)

The intensity of the blue color is directly proportional to the amount of Fe²⁺ formed and, consequently, to the reducing power of the antioxidant sample.[8] This change is quantified by measuring the absorbance of the solution at a maximum wavelength of approximately 593 nm.[7] The results are typically expressed as equivalents of a known antioxidant standard, such as Trolox (a water-soluble vitamin E analog) or ferrous sulfate (FeSO₄).[9][10]

Scientist's Note (Causality): The acidic environment (pH 3.6) is critical for the assay's mechanism. It serves two main purposes: 1) It maintains iron solubility, preventing the precipitation of ferric hydroxide (Fe(OH)₃), and 2) It increases the redox potential, which facilitates the electron transfer from the antioxidant to the Fe³⁺-TPTZ complex.[9]

Experimental Workflow Overview

The following diagram outlines the complete workflow for the FRAP assay, from reagent preparation to the final data analysis.

Caption: Workflow for FRAP Assay of this compound.

Materials and Reagents

Equipment

-

Spectrophotometer or microplate reader capable of reading absorbance at 593 nm.[8]

-

Calibrated micropipettes and tips.

-

96-well clear, flat-bottom microplates.[8]

-

Vortex mixer.

-

Water bath or incubator set to 37°C.

-

Analytical balance.

-

Standard laboratory glassware.

Chemicals and Reagents

-

This compound (Test Compound), ≥98% purity.

-

Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) or Ferrous sulfate heptahydrate (FeSO₄·7H₂O) (Standard).

-

Sodium acetate trihydrate (CH₃COONa·3H₂O).

-

Glacial acetic acid .

-

2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) .

-

Hydrochloric acid (HCl) .

-

Iron(III) chloride hexahydrate (FeCl₃·6H₂O) .

-

Methanol or Ethanol (HPLC grade, for dissolving the test compound).

-

Deionized water .

Detailed Protocols

Preparation of Stock Solutions

Scientist's Note (Trustworthiness): The accuracy of the assay is critically dependent on the precise preparation of these reagents. Use freshly deionized water and ensure all glassware is scrupulously clean. Prepare TPTZ and FeCl₃ solutions fresh on the day of the assay.[11]

-

300 mM Acetate Buffer (pH 3.6):

-

10 mM TPTZ Solution:

-

20 mM FeCl₃ Solution:

-

Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.[12]

-

Ensure the crystals are fully dissolved. This solution must be prepared fresh.

-

Preparation of Working FRAP Reagent

Critical Step: The working FRAP reagent is light-sensitive and must be prepared fresh immediately before use.[12] A pale straw color is expected; if the solution has a blue tinge, it indicates contamination with ferrous ions and must be discarded.[11]

-

Combine the Acetate Buffer , TPTZ Solution , and FeCl₃ Solution in a volumetric ratio of 10:1:1 .

-

For example, to make 12 mL of working reagent, mix 10 mL of Acetate Buffer, 1 mL of TPTZ Solution, and 1 mL of FeCl₃ Solution.

-

Vortex thoroughly and pre-warm to 37°C in a water bath before use.

Preparation of Standard Curve (Trolox)

A standard curve is essential for quantifying the results. Trolox is a common standard for this purpose.[10]

-

Prepare a 1 mM Trolox Stock Solution: Dissolve 25.03 mg of Trolox in 100 mL of methanol or ethanol.

-

Prepare Serial Dilutions: Perform a serial dilution of the stock solution using the appropriate solvent to create a range of concentrations (e.g., 100 µM to 1000 µM). An example dilution scheme is provided in the table below.

| Standard | Concentration (µM) | Volume of Stock/Previous Std. | Volume of Solvent |

| S1 | 1000 | 1 mL of 1 mM Stock | 0 mL |

| S2 | 500 | 500 µL of S1 | 500 µL |

| S3 | 250 | 500 µL of S2 | 500 µL |

| S4 | 125 | 500 µL of S3 | 500 µL |

| S5 | 62.5 | 500 µL of S4 | 500 µL |

| S6 | 31.25 | 500 µL of S5 | 500 µL |

| Blank | 0 | 0 µL | 1000 µL |

Preparation of Test Sample

-

Stock Solution: Prepare a 1 mg/mL (or a suitable molar concentration) stock solution of this compound in methanol or ethanol.

-

Working Dilutions: Prepare a range of dilutions from the stock solution. It is recommended to test several concentrations to ensure at least one falls within the linear range of the standard curve.

Assay Procedure (96-Well Plate Format)

-

Plate Setup: Add 20 µL of each standard dilution, test sample dilution, and solvent (for the blank) into separate wells of a 96-well plate. Perform all measurements in triplicate for statistical validity.

-

Reagent Addition: Add 180 µL of the pre-warmed (37°C) working FRAP reagent to each well.[1]

-

Incubation: Mix gently on a plate shaker or by pipetting. Incubate the plate for exactly 4 to 10 minutes at 37°C.[5][13]

-

Scientist's Note (Kinetics): The reaction time is a critical parameter. While many phenols react quickly, some may react more slowly.[7][14] It is advisable to perform a kinetic study for this compound by taking readings at multiple time points (e.g., 4, 10, 20, 30 minutes) during initial validation to determine the optimal endpoint.

-

-

Measurement: Read the absorbance of the plate at 593 nm using a microplate reader.

Data Analysis and Interpretation

-

Correct for Blank: Subtract the absorbance of the blank (solvent + FRAP reagent) from the absorbance readings of all standards and samples.

-

Generate Standard Curve: Plot the blank-corrected absorbance values of the standards (Y-axis) against their corresponding concentrations in µM (X-axis).

-

Linear Regression: Perform a linear regression on the standard curve data. The resulting equation will be in the form y = mx + c , where 'y' is absorbance, 'm' is the slope, and 'x' is the concentration. The coefficient of determination (R²) should be > 0.99 to ensure linearity and reliability.

-

Calculate FRAP Value: Use the equation from the standard curve to calculate the concentration of the test sample.

-

FRAP Value (µM Trolox Equivalent, TE) = (Absorbance of Sample - c) / m

-

-

Report Results: The final reducing power of this compound should be expressed as µM Trolox Equivalents (TE) per mg or per µmol of the compound, accounting for any dilution factors used.

Example Data Presentation

| Sample | Concentration | Absorbance (593 nm) (Mean ± SD, n=3) | Blank-Corrected Absorbance | Calculated FRAP Value (µM TE) |

| Blank | 0 µM | 0.095 ± 0.004 | 0.000 | 0.0 |

| Trolox Std | 125 µM | 0.345 ± 0.011 | 0.250 | 125.0 |

| Trolox Std | 250 µM | 0.598 ± 0.015 | 0.503 | 250.0 |

| Trolox Std | 500 µM | 1.102 ± 0.021 | 1.007 | 500.0 |

| 2-IP-6-MP | 50 µg/mL | 0.855 ± 0.018 | 0.760 | Calculated from std. curve |

Standard Curve Example:y = 0.002x + 0.091; R² = 0.999

Conclusion and Best Practices

This application note provides a validated, step-by-step protocol for determining the reducing power of this compound. The FRAP assay is a direct and reliable measure of electron-donating antioxidant capacity. For robust and reproducible results, meticulous preparation of fresh reagents, precise timing, and the generation of a high-quality standard curve are paramount. Researchers should consider the specific chemical nature of their test compounds, as reaction kinetics can vary. By adhering to this protocol, drug development professionals and scientists can effectively screen and quantify the antioxidant potential of novel phenolic compounds.

References

-

Frap Assay Protocol . Scribd. [Link]

-

FRAP Antioxidant Assay Kit . Zen-Bio. [Link]

-

Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay . Ultimate Treat. [Link]

-

OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit . Cell Biolabs, Inc. [Link]

-

detailed protocol for FRAP assay . Filo. [Link]

-

Ferric Reducing Antioxidant Power Assay | FRAP Assay . YouTube. [Link]

-

FRAP Antioxidant Assay, Cat. # BAQ066 . G-Biosciences. [Link]

-

STANDARD OPERATING PROCEDURE FOR FRAP ASSAY ON PLASMA & FAECAL EXTRACTS . ResearchGate. [Link]

-

Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes . National Institutes of Health (NIH). [Link]

-

Different values obtained by the FRAP method for the determination of slowly and rapidly reacting phenols . AKJournals. [Link]

-

A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods . MDPI. [Link]

-

Ferric-bipyridine assay: A novel spectrophotometric method for measurement of antioxidant capacity . National Institutes of Health (NIH). [Link]

-

Experimental and theoretical determination of the antioxidant properties of isoespintanol (2-isopropyl-3,6-dimethoxy-5-methylphenol) . ResearchGate. [Link]

-

Trolox standard curve with FRAP assayed value . ResearchGate. [Link]

-

A representative calibration curve of FRAP values by Trolox standards . ResearchGate. [Link]

-

The antioxidant potential of propofol (2,6-diisopropylphenol) . PubMed. [Link]

-

Evaluation of Spectrophotometric Methods for Assessing Antioxidant Potential in Plant Food Samples—A Critical Approach . MDPI. [Link]

-

SPECTROPHOTOMETRIC METHODS FOR DETERMINING TROLOX EQUIVALENT ANTIOXIDANT CAPACITIES OF TEA THROUGH DIFFERENT In Vitro ASSAYS . VNU Journal of Science: Medical and Pharmaceutical Sciences. [Link]

-

Improving synthetic hindered phenol antioxidants: learning from vitamin E . Phantom Plastics. [Link]

Sources

- 1. zen-bio.com [zen-bio.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. The antioxidant potential of propofol (2,6-diisopropylphenol) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. phantomplastics.com [phantomplastics.com]

- 5. ultimatetreat.com.au [ultimatetreat.com.au]

- 6. mdpi.com [mdpi.com]

- 7. akjournals.com [akjournals.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mjas.analis.com.my [mjas.analis.com.my]

- 11. researchgate.net [researchgate.net]

- 12. detailed protocol for FRAP assay | Filo [askfilo.com]

- 13. scribd.com [scribd.com]

- 14. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 2-Isopropyl-6-methylphenol (2,6-IPMP) as a Sterically Hindered Positive Control in Radical Scavenging Assays

Executive Summary

This application note details the specific utility of 2-Isopropyl-6-methylphenol (CAS: 3228-04-4), also known as o-thymol, as a specialized positive control in antioxidant assays. Unlike common controls (e.g., Ascorbic Acid, Trolox), 2,6-IPMP possesses a unique 2,6-disubstituted phenolic structure. This steric arrangement makes it an ideal Structure-Activity Relationship (SAR) benchmark for evaluating the kinetic stability of novel antioxidants and distinguishing between Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) mechanisms.

This guide provides high-precision protocols for using 2,6-IPMP to validate steric hindrance effects in radical scavenging assays, specifically DPPH and Lipid Peroxidation models.

Scientific Rationale & Mechanism

The "Ortho-Effect" and Steric Hindrance

In antioxidant chemistry, the position of substituents on the phenol ring dictates reactivity. Standard Thymol (2-isopropyl-5-methylphenol) has one ortho-substituent. In contrast, This compound features substituents at both ortho positions (2 and 6) flanking the hydroxyl group.

This structural modification creates a "steric shield" around the phenolic oxygen, resulting in two critical behaviors:

-

Kinetic Stabilization: It slows the rate of initial radical attack compared to unhindered phenols, preventing rapid consumption by minor reactive species.

-

Radical Longevity: Once the hydrogen is donated, the resulting phenoxyl radical is sterically protected from rapid coupling (dimerization), allowing it to function effectively as a chain-breaking antioxidant in lipid environments.

Mechanism of Action: Hydrogen Atom Transfer (HAT)

2,6-IPMP functions primarily via the HAT mechanism.[1] The steric bulk suppresses the SET pathway, making it a "pure" HAT control.

Where

Structural Comparison Pathway

The following diagram illustrates the structural relationship and the steric shielding effect.

Figure 1: Comparative mechanistic pathway showing the steric influence of 2,6-IPMP on Hydrogen Atom Transfer (HAT).

Experimental Protocols

Protocol A: Kinetic DPPH Scavenging Assay

Standard DPPH protocols (30 min incubation) often underestimate the potency of hindered phenols like 2,6-IPMP because the steric bulk slows the reaction rate. This kinetic protocol corrects for that bias.

Objective: Determine the

Reagents & Preparation

-

DPPH Stock (0.2 mM): Dissolve 7.89 mg of 2,2-diphenyl-1-picrylhydrazyl in 100 mL of HPLC-grade Methanol. Prepare fresh and protect from light.[2]

-

2,6-IPMP Stock (10 mM): Dissolve 15.0 mg of this compound (MW: 150.22 g/mol ) in 10 mL Methanol.

-

Positive Control Reference: Trolox (standard unhindered control).

Workflow Steps

-

Dilution Series: Prepare 5 concentrations of 2,6-IPMP ranging from 10 µM to 500 µM in Methanol.

-

Plate Setup: Use a 96-well clear bottom plate.

-

Add 20 µL of Sample/Standard per well.

-

Add 180 µL of DPPH Stock solution.

-

-

Kinetic Measurement:

-

Immediately place in a plate reader.

-

Read Absorbance at 517 nm .

-

Crucial Step: Set kinetic loop to read every 60 seconds for 60 minutes .

-

-

Blanking: Run a Methanol + DPPH blank to correct for radical decay.

Data Analysis

Calculate the % Inhibition at each time point (

Interpretation:

-

Unhindered (Trolox): Reaches plateau in < 5 mins.

-

Hindered (2,6-IPMP): Shows a slow, steady rise in inhibition, often reaching equilibrium at 30–45 mins.

-

Report: Report the

at

Protocol B: Inhibition of Lipid Peroxidation (TBARS)

2,6-IPMP excels in lipid emulsions due to its lipophilicity and ability to arrest chain propagation.

Objective: Measure the ability of 2,6-IPMP to prevent oxidation of linoleic acid emulsions.

Reagents

-

Linoleic Acid Emulsion: 250 µL Linoleic acid + 250 µL Tween-20 in 50 mL Phosphate Buffer (pH 7.4). Homogenize/sonicate until milky white.

-

Initiator: 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) - 10 mM in buffer.

-

TBA Reagent: 0.67% Thiobarbituric acid in 50% Acetic Acid.

Workflow Steps

-

Incubation:

-

Mix 1.0 mL Emulsion + 100 µL 2,6-IPMP (various concentrations in EtOH) + 100 µL AAPH.

-

Incubate at 37°C for 2 hours in the dark.

-

-

Termination:

-

Add 1.0 mL TBA Reagent.

-

Heat at 95°C for 60 minutes (water bath).

-

Cool on ice; centrifuge at 3000 rpm for 10 mins.

-

-

Measurement:

-

Measure absorbance of the supernatant at 532 nm .

-

Workflow Visualization

Figure 2: Workflow for TBARS Lipid Peroxidation Assay using 2,6-IPMP.

Expected Results & Data Interpretation

When using 2,6-IPMP as a control, your data should reflect its steric nature. Use the table below to validate your assay performance.

| Parameter | Unhindered Control (e.g., Trolox/Thymol) | Hindered Control (2,6-IPMP) | Interpretation |

| DPPH Reaction Rate | Fast (Plateau < 5 min) | Slow (Plateau > 30 min) | Confirms steric shielding of the -OH group. |

| Stoichiometric Factor ( | Typically ~2.0 | Typically 1.5 – 2.0 | 2,6-IPMP traps 2 radicals but at a slower rate. |

| Lipid Protection | Moderate | High | Hindered phenols persist longer in lipid phases, breaking chains effectively. |

| Solvent Effect | Activity drops in alcohols | Activity drops significantly in alcohols | H-bonding solvents interfere with HAT mechanism. |

Calculation of Stoichiometric Factor ( )

To rigorously validate the control, calculate

- : Rate of initiation (controlled by AAPH concentration).

- : Lag time (induction period length in seconds).

- : Concentration of 2,6-IPMP.

References

-

Chemical Identity & Properties

- PubChem Compound Summary for CID 76665, this compound.

-

[Link]

-

Antioxidant Mechanism of Hindered Phenols

- Amorati, R., & Valgimigli, L. (2015). Advantages and limitations of common testing methods for antioxidants. Free Radical Research, 49(5), 633-649.

-

[Link]

-

Comparative SAR of Thymol Isomers

- Yanishlieva, N. V., Marinova, E. M., Gordon, M. H., & Raneva, V. G. (1999). Antioxidant activity and mechanism of action of thymol and carvacrol in two lipid systems. Food Chemistry, 64(1), 59-66.

-

[Link]

-

Kinetic Considerations in DPPH Assays

- Xie, J., & Schaich, K. M. (2014). Re-evaluation of the antioxidant activity of purified homoisoflavonoids from Polygonatum odoratum (Mill.) Druce. Journal of Agricultural and Food Chemistry. (Discusses the importance of reaction time for hindered phenols).

-

[Link]

Sources

Application of 2-Isopropyl-6-methylphenol as a reactive alkylating agent

An In-Depth Technical Guide to the Application of 2-Isopropyl-6-methylphenol in Alkylation Reactions and Derivative Synthesis

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of this compound as a key substrate in alkylation reactions. While the title compound is a product of alkylation, its true value in subsequent synthesis lies in its role as a nucleophilic building block for creating more complex molecules. This guide elucidates the principles behind its reactivity, provides detailed protocols for its derivatization, and discusses the broader applications of the resulting products.

Introduction: Understanding the Role of this compound

This compound, a disubstituted phenolic compound, is a valuable intermediate in the synthesis of specialized chemicals.[1] Its structure, featuring both a methyl and a sterically demanding isopropyl group ortho to the hydroxyl moiety, dictates its unique reactivity. In the context of alkylation, it is crucial to understand that this molecule functions not as an alkylating agent, but as a nucleophilic substrate . The electron-rich aromatic ring and the reactive hydroxyl group are the sites for electrophilic attack by alkylating agents.

The strategic placement of the alkyl groups influences the regioselectivity of further reactions, making it a powerful starting material for designing molecules with precise structural features, a critical aspect in the development of pharmaceuticals, agrochemicals, and specialty polymers.[1][2] This guide will explore how to leverage the inherent chemical properties of this compound for targeted synthetic outcomes.

Chemical Properties and Strategic Reactivity

The reactivity of this compound is governed by the interplay of its functional groups. The hydroxyl (-OH) group is a potent activating group, increasing the electron density of the aromatic ring through resonance, thereby facilitating electrophilic aromatic substitution. However, the bulky isopropyl group provides significant steric hindrance around the C2 and C6 positions, influencing which reaction pathways are favored.

Key Reactive Sites:

-

Phenolic Oxygen (O-Alkylation): The hydroxyl proton is acidic and can be removed by a base to form a highly nucleophilic phenoxide ion. This ion readily attacks alkylating agents in nucleophilic substitution reactions (e.g., Williamson ether synthesis) to form ethers.[3] This is often the most kinetically and thermodynamically favorable pathway under basic conditions.

-

Aromatic Ring (C-Alkylation): The aromatic ring can undergo further electrophilic substitution, primarily at the para-position (C4), which is sterically accessible and electronically activated by the hydroxyl group. Friedel-Crafts type reactions can achieve this, though they may require stronger catalysts and harsher conditions to overcome the deactivating effect of catalyst coordination with the hydroxyl group.[4][5]

The choice between O- and C-alkylation can be finely tuned by selecting the appropriate reaction conditions, such as the catalyst, solvent, and temperature.[4]

Figure 1: Competing O- and C-alkylation pathways for this compound.

Application in Derivative Synthesis: Building Blocks for Drug Discovery

Substituted phenols are foundational motifs in a vast array of pharmaceutical drugs.[2] The derivatives of this compound, particularly its ethers and further alkylated forms, serve as precursors for generating novel molecular entities. For instance, thymol (an isomer, 2-isopropyl-5-methylphenol) and its derivatives are known to possess significant antimicrobial properties.[6] Chlorinated derivatives, in particular, have shown synergistic antimicrobial activity against resistant bacterial strains like MRSA.[6] This highlights the potential for synthesizing and screening derivatives of this compound for biological activity.

By incorporating this scaffold, drug development professionals can explore new chemical space, potentially leading to the discovery of novel therapeutics with enhanced efficacy or improved pharmacological profiles.

Experimental Protocols and Methodologies

The following protocols are designed to be self-validating, with clear checkpoints and explanations for key steps. Adherence to safety protocols is paramount.

Safety and Handling Precautions

This compound and related alkylating agents present several hazards. They can be corrosive, toxic if swallowed or inhaled, and may cause severe skin and eye damage.[7][8] Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE).

Mandatory PPE:

-

Chemical-resistant gloves (nitrile or neoprene)

-

Splash-proof safety goggles

-

Flame-retardant lab coat

-

Closed-toe shoes

Emergency Procedures:

-

Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.[8]

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[8]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.[8]

-

Spills: Absorb small spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal.[8]

Figure 2: Standard safety workflow for handling phenolic compounds and alkylating agents.

Protocol 1: O-Alkylation via Williamson Ether Synthesis

This protocol details the synthesis of 2-isopropoxy-1-methyl-3-isopropylbenzene, a representative ether derivative.

Objective: To demonstrate a reliable method for the selective O-alkylation of this compound.

Materials:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Alkyl halide (e.g., Iodomethane or Ethyl bromide)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (DCM)

Procedure:

-

Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Dissolve the phenol in anhydrous THF.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the phenol to form the sodium phenoxide, which is a much stronger nucleophile. The evolution of hydrogen gas will be observed.

-